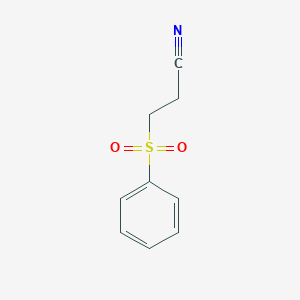

3-(Phenylsulphonyl)propiononitrile

Description

Historical Context of Sulfonyl and Nitrile Functionalities in Organic Synthesis

The journey to understanding the significance of 3-(Phenylsulphonyl)propiononitrile begins with an appreciation of its constituent functional groups. The sulfonyl group (-SO2-) has long been recognized for its strong electron-withdrawing nature and its ability to act as a good leaving group. Sulfonamides and sulfones are key classes of compounds containing this group and have been instrumental in the development of therapeutics. nih.govopenaccesspub.org The introduction of the sulfonamide group, in particular, marked a significant milestone in medicinal chemistry. openaccesspub.org

Similarly, the nitrile group (-C≡N) has a rich history in organic chemistry, dating back to the 18th and 19th centuries with the work of chemists like Carl Wilhelm Scheele, J. L. Gay-Lussac, Friedrich Wöhler, and Théophile-Jules Pelouze. numberanalytics.comwikipedia.orgchemeurope.comturito.com Nitriles are prized for their versatility; they can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, and participate in numerous carbon-carbon bond-forming reactions. wikipedia.orgturito.comnih.gov The unique reactivity of the nitrile's carbon-nitrogen triple bond, with its nucleophilic nitrogen atom and electrophilic carbon center, has made it a cornerstone in the synthesis of countless organic molecules. nih.gov

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound stands out as a versatile reagent and intermediate. Its importance stems from the synergistic interplay of its two functional groups. The potent electron-withdrawing sulfonyl group activates the adjacent methylene (B1212753) group, making the protons on the α-carbon acidic and susceptible to deprotonation. This property allows the molecule to serve as a nucleophile in various reactions.

Furthermore, the nitrile group can be readily converted into other functionalities, providing a handle for further synthetic modifications. This dual reactivity makes this compound a valuable tool for constructing complex molecular frameworks, particularly heterocyclic compounds, which are prevalent in many biologically active molecules and approved drugs. mdpi.comencyclopedia.pub

Overview of Research Directions and Key Applications of this compound

Current research involving this compound is multifaceted, exploring its utility in a variety of synthetic transformations. A significant area of investigation is its use as a precursor in the synthesis of diverse heterocyclic systems. mdpi.comresearchgate.netnih.gov For instance, it has been employed in the preparation of coumarin (B35378) derivatives, which are known for their varied biological activities. derpharmachemica.com The reaction of this compound with salicylaldehydes provides access to 3-phenylsulfonyl coumarins. derpharmachemica.com

Another key application is its participation in cycloaddition reactions. The electron-deficient nature of the double bond in derivatives of this compound makes it a good dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. mdpi.comnih.govnih.gov Additionally, the molecule can undergo [3+2] cycloaddition reactions, leading to the formation of five-membered rings. rsc.org

The reactivity of this compound also extends to its use as a Michael acceptor. The electron-withdrawing sulfonyl group renders the β-carbon electrophilic, making it susceptible to attack by nucleophiles. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

A detailed synthesis of this compound itself has been described, involving the reaction of sodium benzenesulphinate with acrylonitrile (B1666552). prepchem.com This method provides a reliable route to this important building block.

| Property | Value |

| IUPAC Name | 3-(benzenesulfonyl)propanenitrile nih.gov |

| Molecular Formula | C9H9NO2S nih.govfishersci.se |

| Molecular Weight | 195.24 g/mol stenutz.eunih.gov |

| CAS Number | 10154-75-3 stenutz.eunih.govfishersci.se |

| Melting Point | 94°C to 96°C fishersci.se |

| Appearance | White crystalline powder |

| Odor | Odorless fishersci.se |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(benzenesulfonyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZPZPVSUAKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143990 | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10154-75-3 | |

| Record name | 3-(Phenylsulfonyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10154-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010154753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10154-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulphonyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Phenylsulphonyl Propiononitrile

Synthetic Pathways to 3-(Phenylsulphonyl)propiononitrile

The synthesis of this compound is primarily centered around the formation of a carbon-sulfur bond, linking the phenylsulfonyl group to a three-carbon nitrile chain.

A foundational method for synthesizing this compound involves the reaction of a sulfonyl precursor with a suitable nitrile-containing alcohol. While direct reactions with phenylsulphonyl chloride and 3-cyanopropan-1-ol are plausible, a more common approach involves the reaction of sodium benzenesulphinate with acrylonitrile (B1666552). In a typical procedure, sodium benzenesulphinate is dissolved in heated water, followed by the simultaneous addition of acrylonitrile and sulfuric acid at 100°C, maintaining a pH of 6 to 7. prepchem.com This method results in a high yield of 94% and a purity of 97%. prepchem.com

Another related synthesis involves the use of phenylsulfonyl acetonitrile (B52724) as a key active methylene (B1212753) compound. derpharmachemica.com This precursor can be synthesized by the sulfonylation of cyanomethyl phenyl sulfide (B99878). derpharmachemica.com

Recent research has explored innovative and more efficient synthetic pathways. One such novel route involves the use of perfluoroisobutyronitrile from perfluoroisobutyryl acid, which is noted for its mild conditions and reduced toxicity. nih.gov The mechanism of this reaction involves the initial conversion of the acid to its corresponding chloride, followed by reaction with ammonia (B1221849) to form an amide, which is then dehydrated to the nitrile. nih.gov

Other modern approaches include multi-component reactions and the use of greener synthetic protocols to improve efficiency and environmental friendliness. mdpi.com For instance, some methods employ metal-free reaction conditions or domino reactions to construct the target molecule in a single operation. mdpi.com Mechanistic studies, often supported by computational tools, aim to understand the reaction pathways and intermediates, such as the formation of enamine-type intermediates in certain cyclization reactions. mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

| Parameter | Condition 1 | Yield/Conversion | Condition 2 | Yield/Conversion | Reference |

| Oxidant Amount (Oxone®) | - | - | 0.250 mmol | 85% | researchgate.net |

| Oxidant Amount (Oxone®) | 0.50 mmol | 80% | 0.750 mmol | 44% | researchgate.net |

| Solvent | DMSO | 88% | Ethanol | 92% | nih.gov |

| Reaction Time | - | - | 14 h | Increased yield | researchgate.net |

This table presents a selection of optimized reaction conditions from various studies to illustrate the impact of different parameters on the synthesis.

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of synthesizing sulfonyl compounds and nitriles, various catalytic systems have been explored. For instance, the Knoevenagel condensation, a key step in some synthetic routes to related structures, can be catalyzed by weak bases. derpharmachemica.com The use of a catalyst like tris(hydroxymethyl)aminomethane (THAM) has been reported for the reaction of salicylaldehyde (B1680747) with phenylsulfonyl acetonitrile. derpharmachemica.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and are employed in the synthesis of complex molecules containing functionalities similar to those in this compound. beilstein-journals.org Furthermore, ruthenium-based catalysts, particularly those with Triphos-type ligands, have shown effectiveness in the hydrogenation of nitriles, a reaction relevant to the broader class of nitrile-containing compounds. nih.govnih.gov

Precursors and Starting Materials

The selection of appropriate precursors is fundamental to the successful synthesis of this compound.

Exploration of Alternative Phenylsulfonyl Sources

The introduction of the phenylsulfonyl moiety is a critical step in the synthesis of this compound. While sodium benzenesulfinate (B1229208) is a conventional and effective precursor, research has explored a variety of alternative sources to improve reaction conditions, yields, and substrate scope. The primary synthetic route is the Michael addition of a phenylsulfonyl nucleophile to acrylonitrile.

Alternative phenylsulfonylating agents offer different reactivity profiles and may be advantageous under specific conditions. For instance, the use of sulfonyl chlorides or sulfonyl hydrazides represents a departure from the more common sulfinate salts. researchgate.net Photocatalytic methods can convert alkyl and aryl bromides into their corresponding sulfinates in situ, which then react to form sulfones. researchgate.net Furthermore, radical addition pathways provide another distinct approach. The radical addition of a phenylsulfonyl group to acrylonitrile can be initiated under various conditions, expanding the toolkit for forming the key C-S bond. acs.orgchemtube3d.com

These varied sources allow for flexibility in designing synthetic strategies, accommodating different starting materials and reaction environments, including metal-free and photocatalytic systems. nih.govmdpi.com

Table 1: Comparison of Phenylsulfonyl Sources for Sulfone Synthesis

| Phenylsulfonyl Source Category | Specific Reagent Example | Typical Reaction | Notes |

| Sulfinate Salts | Sodium Benzenesulfinate | Michael Addition | The most common and direct method for addition to acrylonitrile. prepchem.com |

| Sulfonyl Halides | Benzenesulfonyl Chloride | Reductive Radical Addition | Often used in radical polymerizations of acrylonitrile, demonstrating the feasibility of this precursor. acs.org |

| Sulfonyl Hydrazides | Benzenesulfonyl Hydrazide | Oxidative Addition | Can be used to synthesize related sulfonyl compounds, suggesting applicability. researchgate.netchemicalbook.com |

| Thiols | Thiophenol (followed by oxidation) | Michael Addition & Oxidation | A two-step process where the sulfide is formed first and then oxidized to the sulfone. rsc.org |

| In Situ Generation | Aryl Bromides | Photocatalytic Sulfination | Aryl bromides can be converted to sulfinates in a one-pot procedure. researchgate.net |

Regioselectivity and Stereoselectivity in Precursor Functionalization

The synthesis of this compound via the conjugate addition to acrylonitrile is a process governed by high regioselectivity. Stereoselectivity is not a factor for the parent compound as it is achiral.

Regioselectivity: The Michael addition of a nucleophile, such as the phenylsulfinate anion, to an α,β-unsaturated nitrile like acrylonitrile is inherently regioselective. The nucleophile selectively attacks the β-carbon of the carbon-carbon double bond. This is due to the electronic nature of the acrylonitrile molecule, where the electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The resulting intermediate is a resonance-stabilized carbanion, which is then protonated to yield the final 3-substituted product. Alternative reaction pathways, such as attack at the nitrile carbon or the α-carbon, are electronically and sterically disfavored. Plausible mechanisms involving initial attack on the nitrile followed by rearrangement are generally not observed under standard conditions. nih.gov

Stereoselectivity: For the synthesis of the unsubstituted this compound, there are no stereocenters created, so stereoselectivity is not a consideration. However, if substituted analogs of acrylonitrile or the phenylsulfonyl group were used, diastereomeric or enantiomeric products could be formed. In such cases, the stereochemical outcome would depend on the specific reactants, catalysts, and reaction conditions employed. For related Michael additions, cinchona-based organocatalysts have been used to achieve high enantioselectivity. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis Methods

Performing reactions without a solvent (neat conditions) or using environmentally benign media like water are cornerstones of green synthesis. For reactions like the Michael addition, sonication-assisted, metal-free synthesis in water has been shown to be effective for related β-keto sulfones, suggesting a viable green route for this compound. lppcollegerisod.ac.in Such methods reduce volatile organic compound (VOC) emissions and simplify product purification. While specific solvent-free methods for this exact compound are not extensively documented in the provided results, the principles are widely applicable to this class of reaction. mdpi.com Ionic liquids have also been explored as recyclable reaction media for nitrile synthesis, offering potential for a closed-loop process. researchgate.net

Table 2: Green Chemistry Approaches to Sulfone Synthesis

| Green Method | Typical Conditions | Potential Advantage for Synthesis | Related Example Found |

| Solvent-Free / Neat | Heating reactants together without solvent | Reduced waste, no solvent removal required | Synthesis of coumarins using phenylsulfonyl acetonitrile. derpharmachemica.com |

| Aqueous Synthesis | Reaction in water, often with a catalyst | Eliminates organic solvents, low cost, safe | Sonication-assisted synthesis of β-keto sulfones in water. lppcollegerisod.ac.in |

| Ionic Liquid Media | Using an ionic liquid as a recyclable solvent/catalyst | Catalyst and solvent can be recycled, simplifying separation. researchgate.net | Synthesis of benzonitriles. researchgate.net |

| Mechanochemistry | Ball-milling of solid reactants | Avoids bulk solvents, can enhance reactivity | Not directly found, but a known solvent-free technique. |

Catalyst Recycling and Sustainability

The sustainability of a chemical process can be significantly improved by using catalysts that can be easily recovered and reused. For the Michael addition, which is often base-catalyzed, moving from homogeneous catalysts (e.g., sodium hydroxide) to heterogeneous or recoverable catalysts is a key green strategy.

Magnetically separable nanocatalysts, such as copper complexes immobilized on iron oxide nanoparticles, have been developed for related sulfone syntheses. researchgate.net These catalysts can be removed from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. researchgate.netresearchgate.net Similarly, lipophilic organocatalysts have been designed that can be precipitated out of the reaction medium by changing the solvent polarity, allowing for their recovery and reuse in subsequent batches. beilstein-journals.org

Table 3: Recyclable Catalysts for Sulfone Synthesis

| Catalyst Type | Example | Separation Method | Recycling Efficiency |

| Magnetic Nanocatalyst | Fe3O4@BBI-CuBr | External Magnet | High stability and activity after 7 cycles reported for diaryl sulfones. researchgate.net |

| Lipophilic Organocatalyst | Cinchona squaramide with octadecyl chains | Precipitation by solvent exchange | Can be separated by centrifugation and reused. beilstein-journals.org |

| Heterogeneous Solid Catalysts | Sulfated Zirconia | Filtration | Reported for aza-Michael additions, applicable in principle. researchgate.net |

| Ionic Liquids | 1-butyl-3-methylimidazolium acetate | Phase Separation | Used for benzothiazole (B30560) synthesis, demonstrating recyclability. mdpi.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal synthesis of this compound is a direct addition reaction, which represents a perfect atom economy.

The Michael addition of sodium benzenesulfinate to acrylonitrile to form this compound is an addition reaction. In theory, all atoms from both reactants are incorporated into the final product.

Reaction: C₆H₅SO₂Na + CH₂=CHCN + H⁺ → C₆H₅SO₂(CH₂)₂CN + Na⁺

This type of reaction is highly desirable from a green chemistry perspective as it generates no by-products, leading to a theoretical atom economy of 100%. This contrasts sharply with substitution or elimination reactions, which inherently produce waste products (e.g., leaving groups, eliminated atoms).

Table 4: Atom Economy Comparison of Potential Synthetic Routes

| Synthetic Route | Reaction Type(s) | Theoretical Atom Economy | Waste Products Generated |

| Direct Michael Addition | Addition | 100% | None (in an ideal reaction) |

| Thiol Addition + Oxidation | Addition, Oxidation | < 100% | Water (from H₂O₂ reduction) |

| Substitution on 3-Halopropionitrile | Substitution | < 100% | Halide Salt (e.g., NaCl) |

Reactivity and Reaction Mechanisms Involving 3 Phenylsulphonyl Propiononitrile

Desulfonylation Reactions of 3-(Phenylsulphonyl)propiononitrile and Its Derivatives

Desulfonylation reactions of α-sulfonyl nitriles like this compound provide a valuable method for the formation of functionalized nitriles, avoiding the need for traditional base-mediated α-alkylation and potent single-electron donors. nih.gov These reactions can be achieved through various catalytic systems, with titanium and zirconium-based catalysts demonstrating notable efficacy.

Titanium(III)-Catalyzed Reductive α-Desulfonylation.d-nb.info

A significant advancement in the desulfonylation of α-sulfonyl nitriles is the use of a titanium(III)-catalyzed reductive process. d-nb.info This method offers a mild and efficient route to cleave the C-S bond, tolerating a wide array of functional groups such as free alcohols, esters, and amides. nih.govd-nb.info The reaction can also be applied to the α-desulfonylation of ketones. d-nb.info

The catalyst, titanocene (B72419) dichloride (Cp2TiCl2), plays a central role in the reductive desulfonylation process. d-nb.info The active catalytic species is an in-situ generated titanium(III) complex. nih.gov The reaction's efficiency is influenced by the steric and electronic properties of the titanocene catalyst. While Cp2TiCl2 is effective, bulkier and more electron-rich catalysts like Cp2TiCl2 can lead to different reaction pathways and yields depending on the reaction conditions. diva-portal.org For instance, at lower temperatures (60 °C in THF), Cp2TiCl2 is preferred, whereas at higher temperatures (110 °C in toluene), Cp2TiCl2 can provide superior yields. nih.gov

It is proposed that with Cp2TiCl2, a dual activation mechanism may be at play, similar to what has been observed in titanium(III)-catalyzed decyanation reactions. d-nb.info This dual activation would involve the coordination of both the nitrile and sulfone moieties to two different titanium(III) species, facilitating a catalyst-controlled cleavage that avoids the formation of free radical intermediates. d-nb.infodiva-portal.org This allows the C-S bond cleavage to occur at a milder temperature of 60°C. d-nb.info

The titanium(III)-catalyzed desulfonylation of 3-phenyl-2-(phenylsulfonyl)propionitrile is significantly influenced by the presence of several additives:

Zinc (Zn): Zinc powder acts as the primary reductant, responsible for both the reduction of the sulfonyl group and the regeneration of the active titanium(III) catalyst from its titanium(IV) precursor. nih.govd-nb.info Typically, an excess of zinc is used to drive the reaction to completion. nih.gov

Zinc Chloride (ZnCl2): This Lewis acid is thought to play a role in activating the substrate or stabilizing intermediates in the catalytic cycle.

Collidine Hydrochloride (Coll•HCl): This additive likely serves as a proton source and helps to maintain the optimal pH of the reaction mixture.

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is proposed to have a dual function. It may assist in the liberation of the active catalyst by forming a silylketenimine intermediate. d-nb.info Alternatively, it can act as a scavenger for the thiol byproduct formed during the reaction, preventing catalyst inhibition through the formation of a trimethylsilyl thioether. nih.govd-nb.info

The initial investigations into the desulfonylation of 3-phenyl-2-(phenylsulfonyl)propionitrile utilized a combination of Cp2TiCl2 as the catalyst, zinc, ZnCl2, Coll•HCl, and TMSCl, which resulted in the clean formation of 3-phenylpropionitrile. d-nb.info

Table 1: Influence of Catalyst and Conditions on Desulfonylation Yield nih.gov

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| (EtCp)₂TiCl₂ | THF | 60 | High |

| rac-(ebthi)TiCl₂ | THF | 60 | Inferior |

| Cp₂TiCl₂ | THF | 60 | Inferior |

| Cp₂TiCl₂ | Toluene | 110 | 96 |

Preliminary mechanistic studies suggest that the titanium(III)-catalyzed desulfonylation proceeds via a homolytic C-S bond cleavage. nih.govd-nb.info This process is initiated by a single electron transfer from a titanium(III) species to the α-sulfonyl nitrile substrate. d-nb.info

The nature of the catalyst appears to dictate the precise mechanism. With the less sterically hindered Cp2TiCl2, a dual activation mode is considered, which circumvents the formation of free radical intermediates. d-nb.info In contrast, a bulkier catalyst like Cp*2TiCl2 is thought to favor a single-site activation. This alternative pathway leads to the formation of free sulfonyl radicals and requires higher temperatures and a catalyst with a stronger reduction potential. nih.govd-nb.info

Computational studies have provided further insight, indicating that for Cp2TiIIICl, the coordination of the nitrile group to the titanium center is slightly exergonic, while the coordination of the sulfone moiety is slightly endergonic. nih.gov This supports the proposed involvement of the nitrile group in the catalytic cycle. The homolytic cleavage of the C-S bond is a key step that ultimately leads to the formation of the desulfonylated product. nih.govd-nb.info

Zirconium-Catalyzed C-C Single Bond Cleavage and Hydroboration.researchgate.net

While not a direct desulfonylation of this compound itself, related zirconium-catalyzed reactions on aminonitriles, which can be derived from such precursors, are noteworthy. Zirconium catalysts, such as Cp2ZrCl2, have been shown to effect the cleavage of C-C single bonds and subsequent hydroboration. researchgate.net This transformation provides access to γ-boronated amines, which are otherwise challenging to synthesize. researchgate.net

Mechanistic investigations into these zirconium-catalyzed reactions have revealed the formation of a key N-ZrIV species. researchgate.net This intermediate is crucial for the subsequent C-C bond activation, which is believed to occur via a β-carbon elimination pathway. researchgate.net The formation of this N-zirconium(IV) intermediate highlights the ability of zirconium catalysts to interact with nitrogen-containing functional groups and facilitate bond-breaking and bond-forming events at adjacent carbon centers.

Free-Radical Decyanations and Desulfonylation

Free-radical reactions offer an alternative pathway for the cleavage of C-C and C-S bonds. Reductive decyanation, the replacement of a nitrile group with a hydrogen atom, can proceed through a radical mechanism, often initiated by an electron transfer to the nitrile. researchgate.netnih.govbeilstein-journals.orgresearchgate.netumich.edu This generates a radical anion which then expels the cyanide anion to form a carbon-centered radical. This radical is subsequently quenched to afford the decyanated product.

Similarly, desulfonylation can be achieved under free-radical conditions. researchgate.net The process often involves a single-electron transfer to the sulfone, leading to the formation of a radical anion that fragments to release a sulfinate anion and a carbon radical. This radical can then be trapped or undergo further reactions. While specific studies on the free-radical decyanation and desulfonylation of this compound are not abundant, the general principles of radical chemistry suggest that this compound could undergo such transformations under appropriate radical-generating conditions.

Reductive Cleavage of Phenylsulfonyl Groups

The reductive cleavage of the phenylsulfonyl group is a synthetically useful transformation. A titanium(III)-catalyzed reductive α-desulfonylation of nitriles has been developed, which provides a method for the removal of the sulfonyl group under relatively mild conditions. nih.gov In a study on 3-phenyl-2-(phenylsulfonyl)propionitrile, a close analogue of the title compound, a titanocene dichloride catalyst in the presence of zinc as a reductant effected a clean desulfonylation to yield 3-phenylpropionitrile. nih.gov The proposed mechanism involves a single electron transfer from a titanium(III) species to the sulfone, inducing the homolytic cleavage of the C-S bond. nih.gov

| Substrate | Catalyst System | Product | Yield |

| 3-Phenyl-2-(phenylsulfonyl)propionitrile | Cp₂TiCl₂, Zn, ZnCl₂, Coll·HCl, TMSCl | 3-Phenylpropionitrile | 56% |

| 2-(p-Toluenesulfonyl)-3-phenylpropionitrile | Cp₂TiCl₂, Zn, ZnCl₂, Coll·HCl, TMSCl | 3-Phenylpropionitrile | 90% |

| 2-(Methanesulfonyl)-3-phenylpropionitrile | Cp₂TiCl₂, Zn, ZnCl₂, Coll·HCl, TMSCl | 3-Phenylpropionitrile | 95% |

| This table summarizes the titanium-catalyzed reductive desulfonylation of various α-sulfonyl nitriles. nih.gov |

This method has been shown to be applicable to a range of α-arylsulfonyl and α-methanesulfonyl nitriles and even some ketones. nih.gov The reaction tolerates various functional groups and represents a significant advancement over traditional methods that often require harsh reducing agents like sodium amalgam. wikipedia.org

Reactions at the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, and amidation.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. However, the reactivity of the nitrile group can be influenced by the adjacent phenylsulfonyl group. A related compound, (E)-3-phenylsulfonylprop-2-enenitrile, has been shown to react with various sulfur, oxygen, and carbon-based nucleophiles. semanticscholar.org These reactions proceed via a regiospecific addition-elimination sequence, where the nucleophile adds to the β-carbon, followed by the elimination of benzenesulfinic acid to yield β-substituted α,β-unsaturated nitriles. semanticscholar.org

For this compound, direct nucleophilic addition to the nitrile carbon is also possible, although it may require activation, for example, by a Lewis acid, to enhance the electrophilicity of the nitrile carbon. The addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of ketones after hydrolysis of the intermediate imine.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to an amide under acidic or basic conditions. weebly.comyoutube.comchemistrysteps.comchemguide.co.uk

Hydrolysis: The complete hydrolysis of this compound would yield 3-(phenylsulfonyl)propanoic acid. This reaction is typically carried out by heating the nitrile in the presence of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH). weebly.comchemguide.co.ukmasterorganicchemistry.com The reaction proceeds through an amide intermediate, 3-(phenylsulfonyl)propionamide.

Amidation: The partial hydrolysis of the nitrile to the corresponding amide, 3-(phenylsulfonyl)propionamide, can be achieved under carefully controlled conditions, often using milder reaction conditions or specific catalysts. youtube.com For instance, hydrogen peroxide in an alkaline medium is a common reagent for the selective conversion of nitriles to amides.

The general mechanisms for nitrile hydrolysis are well-established. weebly.comchemistrysteps.comchemguide.co.uk In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, facilitating the attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon.

Cycloaddition Reactions Involving the Nitrile

The nitrile group (C≡N) is known to participate in cycloaddition reactions, most commonly acting as a dipolarophile in [3+2] cycloadditions. In these reactions, a 1,3-dipole, such as a nitrile oxide or an azide, reacts with the nitrile's pi system to form a five-membered heterocyclic ring. For instance, nitrile oxides can react with alkynes to form stable, aromatic isoxazoles. youtube.com This type of reaction, known as a 1,3-dipolar cycloaddition, is a valuable method for constructing heterocycles that might otherwise be difficult to access. youtube.commdpi.com

While the nitrile functional group in this compound presents a potential site for such transformations, specific studies detailing its participation in cycloaddition reactions are not widely available in the literature. The general mechanism would involve the 1,3-dipole adding across the carbon-nitrogen triple bond to yield a heterocyclic structure. Photoinduced [3+2] cycloadditions between carbenes and nitriles have also been developed as a versatile, metal-free method for synthesizing oxazole (B20620) derivatives. chemistryviews.org

Reactions at the α-Carbon

The carbon atom situated between the phenylsulfonyl group and the nitrile group, known as the α-carbon, is a primary site of reactivity. The hydrogen atoms attached to this carbon are significantly acidic due to the powerful electron-withdrawing effects of the adjacent sulfonyl and nitrile moieties. sketchy.com This increased acidity facilitates the deprotonation of the α-carbon to form a resonance-stabilized carbanion, also known as an enolate. sketchy.comwizeprep.com This carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. wizeprep.comlibretexts.org

Carbanion Formation and Alkylation Reactionssigmaaldrich.com

The formation of a carbanion at the α-position is a key step that unlocks a range of synthetic transformations, particularly alkylation reactions. wizeprep.com The stability of the resulting carbanion is crucial, as both the sulfonyl and nitrile groups can delocalize the negative charge, making the corresponding α-protons significantly more acidic (pKa ~20) than typical alkane hydrogens (pKa ~50). wizeprep.com

To achieve efficient deprotonation of the α-carbon, a strong base is required. commonorganicchemistry.com n-Butyllithium (n-BuLi) is a commonly employed reagent for this purpose. commonorganicchemistry.comwikipedia.org It is a powerful, non-nucleophilic strong base (the pKa of its conjugate acid, butane, is approximately 50) capable of quantitatively removing the acidic α-proton from this compound. commonorganicchemistry.comwikipedia.org These reactions are typically conducted at very low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com This prevents unwanted side reactions, including potential degradation of the solvent by the strong base. wikipedia.orgchemicalbook.com The use of a strong base like n-BuLi ensures that the carbanion is generated irreversibly and in high concentration, preparing it for subsequent reactions. utdallas.edu

Table 1: Properties of n-Butyllithium

| Property | Value | Source(s) |

|---|---|---|

| Abbreviation | n-BuLi | commonorganicchemistry.comwikipedia.org |

| Chemical Formula | C₄H₉Li | wikipedia.org |

| Molar Mass | 64.06 g·mol⁻¹ | commonorganicchemistry.comwikipedia.org |

| Appearance | Colorless or pale yellow solution | wikipedia.orgchemicalbook.com |

| Key Characteristic | Strong base (superbase), pyrophoric | commonorganicchemistry.comwikipedia.org |

| Conjugate Acid pKa | ~50 | commonorganicchemistry.com |

| Common Solvents | Alkanes (hexanes, pentane), THF | wikipedia.orgchemicalbook.com |

Once formed, the nucleophilic carbanion of this compound can react with electrophiles, such as alkyl halides, in an alkylation reaction. wizeprep.com This is a classic SN2 reaction where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond.

The efficiency of this reaction is dependent on the structure of the alkyl halide.

Primary Halides: (e.g., bromoethane, iodomethane) are excellent substrates for this reaction, as they are sterically unhindered, allowing for efficient nucleophilic attack and leading to high yields of the α-alkylated product.

Isopropyl Halides: (e.g., 2-bromopropane) are secondary halides and are more sterically hindered. While alkylation can occur, the reaction is often slower and may compete with elimination (E2) side reactions, where the carbanion acts as a base to remove a proton from the alkyl halide, leading to the formation of an alkene.

Knoevenagel Reactions and Subsequent Transformationswizeprep.comwikipedia.org

The Knoevenagel condensation is a classic organic reaction that involves the reaction of a compound with active hydrogen atoms (an "active methylene" compound) with an aldehyde or a ketone. sigmaaldrich.com this compound serves as an excellent active methylene (B1212753) compound due to the acidity of its α-protons.

The reaction is typically catalyzed by a weak base, such as an amine or its salt. sigmaaldrich.com The mechanism involves the following steps:

Carbanion Formation: The basic catalyst deprotonates the α-carbon of this compound to form the nucleophilic carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (an aldol-type adduct). sigmaaldrich.com

Dehydration: This intermediate often undergoes spontaneous dehydration (elimination of a water molecule) to yield a thermodynamically stable α,β-unsaturated product. sigmaaldrich.com

This reaction provides a reliable pathway to synthesize more complex, unsaturated molecules bearing the phenylsulfonyl and nitrile functional groups. organic-chemistry.org

Electrochemical Reactivity and Decomposition

Recent research has highlighted the electrochemical utility of this compound (PSPN), particularly as a bifunctional electrolyte additive for high-voltage lithium-ion batteries. rsc.org Its electrochemical reactivity is central to its function in this application.

PSPN participates in the formation of a protective layer, known as the solid electrolyte interface (SEI), on the surface of both the negative (graphite) and positive (LiCoO₂) electrodes. This SEI layer is formed through the electrochemical decomposition of the additive during the initial charging and discharging cycles. rsc.org

At the Anode (Graphite): PSPN undergoes reductive decomposition to contribute to a stable SEI film.

At the Cathode (LiCoO₂): The additive undergoes oxidative decomposition, forming a protective film on the cathode surface.

Table 2: Electrochemical Application of this compound (PSPN)

| Application Area | Role of PSPN | Mechanism | Outcome | Source(s) |

|---|---|---|---|---|

| Lithium-Ion Batteries | Bifunctional Electrolyte Additive | Reductive and oxidative decomposition | Forms a protective Solid Electrolyte Interface (SEI) on both anode and cathode | rsc.org |

| Result | N/A | Protects electrodes from electrolyte | Improves cycle performance and stability at higher voltages | rsc.org |

Preferential Reduction and Oxidation during Charge-Discharge Processes

Anodic Reduction:

During the initial charging of a lithium-ion battery, the anode potential drops significantly. Before the electrolyte solvents, such as ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC), are reduced, PSPN undergoes preferential reduction. This process is driven by the presence of two electron-withdrawing functional groups: the sulfonyl group (-SO₂-) and the nitrile group (-C≡N).

Cyclic voltammetry (CV) studies have demonstrated that the reduction of PSPN initiates at a higher potential compared to the standard electrolyte solvents. This early reduction is crucial as it leads to the formation of a stable SEI layer on the graphite (B72142) anode. This SEI layer is electronically insulating but ionically conductive, allowing for the passage of lithium ions while preventing further decomposition of the electrolyte.

The reduction process is believed to involve both the sulfonyl and nitrile moieties. The strong electron-withdrawing nature of these groups makes the molecule susceptible to electron attack at the anode surface.

Cathodic Oxidation:

At the cathode, especially during charging to high voltages, the potential is high enough to cause oxidation of the electrolyte components. PSPN is designed to be oxidized preferentially to the solvent molecules. Linear sweep voltammetry (LSV) has shown that the oxidation of PSPN begins at a lower potential than that of the base electrolyte. youtube.comlibretexts.org

This preferential oxidation leads to the formation of a protective CEI on the cathode surface. This layer is critical for high-voltage applications as it suppresses the continuous oxidation of the electrolyte, which can lead to gas generation, increased impedance, and capacity fade. The phenylsulfonyl group is the primary site for oxidation.

Mechanisms of Electrochemical Decomposition

The electrochemical decomposition of this compound is a complex process involving multiple reaction steps at both the anode and cathode. The resulting decomposition products are key to the formation of the protective SEI and CEI layers.

Reduction Mechanism at the Anode:

The reduction of PSPN at the graphite anode is a multi-step process involving the acceptance of electrons and lithium ions. The nitrile and sulfonyl groups are the primary reaction centers.

Reduction of the Nitrile Group: The nitrile group (-C≡N) can undergo a two-electron reduction in the presence of lithium ions to form an imine anion, which can be further reduced and incorporated into the SEI layer as organo-lithium-nitrogen compounds.

Reduction of the Sulfonyl Group: The sulfonyl group (-SO₂-) is also readily reduced. This process can lead to the cleavage of the C-S bond or the S-O bonds. X-ray photoelectron spectroscopy (XPS) analysis of the SEI formed in the presence of PSPN has identified the presence of inorganic lithium salts such as lithium sulfide (B99878) (Li₂S) and lithium sulfite (B76179) (Li₂SO₃). youtube.com Organic sulfur compounds in the form of lithium alkyl sulfonates (ROSO₂Li) have also been detected. youtube.com

The proposed reduction pathways for the sulfonyl group are as follows:

Two-electron reduction: Ph-SO₂-R + 2e⁻ + 2Li⁺ → Ph-SOLi + ROSOLi

Further reduction: Ph-SO₂-R + 4e⁻ + 4Li⁺ → Ph-SLi + R-OLi + Li₂O

These decomposition products, both organic and inorganic, contribute to the formation of a dense and stable SEI layer that effectively passivates the anode surface.

Oxidation Mechanism at the Cathode:

At the high potentials of the cathode during charging, the phenylsulfonyl group of PSPN undergoes oxidation. The exact mechanism is complex and can involve the abstraction of an electron from the phenyl ring or the sulfonyl group.

The oxidation products are believed to be polymeric or oligomeric species that deposit on the cathode surface, forming the CEI. These species help to prevent direct contact between the highly reactive charged cathode material and the electrolyte, thereby mitigating electrolyte decomposition and transition metal dissolution from the cathode. The presence of sulfur-containing species in the CEI, derived from the oxidation of the sulfonyl group, is thought to enhance the stability of this protective layer.

The following table summarizes the electrochemical behavior and decomposition products of this compound.

| Electrode | Process | Key Functional Group(s) Involved | Decomposition Products Identified by XPS |

| Anode | Preferential Reduction | Nitrile (-C≡N), Sulfonyl (-SO₂-) | Li₂S, Li₂SO₃, ROSO₂Li, Organo-lithium-nitrogen compounds |

| Cathode | Preferential Oxidation | Phenylsulfonyl (-SO₂-Ph) | Polymeric/Oligomeric sulfur-containing species |

Applications of 3 Phenylsulphonyl Propiononitrile in Materials Science

Electrolyte Additives in Lithium-Ion Batteries (LIBs)

In the field of lithium-ion batteries, the electrolyte is a critical component that facilitates the movement of ions between the cathode and anode. The performance of the electrolyte, however, can degrade, especially under high voltage conditions. Researchers have investigated 3-(Phenylsulphonyl)propiononitrile (PSPN) as a novel electrolyte additive to address these challenges. rsc.orgrsc.org

This compound is identified as a bifunctional additive, meaning it beneficially affects both the anode and the cathode. rsc.orgrsc.org It facilitates the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode. rsc.orgresearchgate.net The formation of these protective films is crucial for preventing the continuous decomposition of the electrolyte during the battery's charge-discharge cycles, a common issue that leads to performance degradation. rsc.orgyoutube.com The bifunctional nature of PSPN stems from the interaction of its nitrile (–C≡N) and sulfonyl (S=O) groups, which are believed to form protective layers on both electrode surfaces simultaneously. rsc.orgrsc.org

On the anode side, a stable Solid Electrolyte Interphase (SEI) is essential to prevent the exfoliation of the graphite (B72142) layers and the continuous consumption of lithium ions in side reactions. researchgate.net The additive this compound is preferentially reduced on the graphite anode surface during the initial charging process. rsc.orgresearchgate.net This reduction leads to the formation of a dense and uniform SEI film. rsc.org X-ray photoelectron spectroscopy (XPS) analysis has indicated that this SEI layer is rich in species like Li₂S and Li₂SO₃, which contribute to a more stable interphase compared to the SEI formed in electrolytes without the additive. researchgate.net This stable SEI layer is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further electrolyte decomposition on the anode surface. rsc.orgresearchgate.net

The primary benefit of using this compound as an additive is the significant improvement in the battery's long-term performance. The formation of stable SEI and CEI layers directly translates to better capacity retention and cycling stability, especially under high voltage conditions. rsc.orgresearchgate.net

In half-cell tests conducted over 200 cycles at a voltage range of 3.0 V to 4.4 V, the performance improvement is stark. A Li/LiCoO₂ cell with the PSPN additive retained 79.19% of its initial capacity, whereas the cell with the base electrolyte showed almost complete capacity failure. rsc.org Similarly, for the Li/graphite half-cell, the capacity retention after 200 cycles was 92.58% with the PSPN additive, compared to 74.81% without it. rsc.orgresearchgate.net

Table 1: Capacity Retention of Li/LiCoO₂ and Li/Graphite Half-Cells After 200 Cycles

| Cell Type | Electrolyte | Initial Discharge Capacity (mAh g⁻¹) | Discharge Capacity after 200 Cycles (mAh g⁻¹) | Capacity Retention (%) |

|---|---|---|---|---|

| Li/LiCoO₂ | Base Electrolyte | 148.8 | ~0 | 10.12 |

| Li/LiCoO₂ | With 1% PSPN | 156.6 | 124.0 | 79.19 |

| Li/Graphite | Base Electrolyte | 338.3 | 253.1 | 74.81 |

| Li/Graphite | With 1% PSPN | 344.9 | 319.3 | 92.58 |

Data sourced from Zuo et al., 2018. rsc.orgresearchgate.net

These results demonstrate that PSPN is highly effective in enhancing the electrochemical stability and lifespan of lithium-ion batteries. rsc.org

The layers formed by the this compound additive also have a positive effect on the interfacial resistance of the battery. Electrochemical Impedance Spectroscopy (EIS) is used to measure this resistance, which is a key indicator of how easily lithium ions can move between the electrolyte and the electrodes. A lower interfacial resistance is desirable for better battery performance. Studies have shown that the SEI and CEI films generated from PSPN have a lower impedance compared to the films formed in the base electrolyte, particularly after numerous cycles at high voltage. researchgate.net This suggests that the PSPN-derived protective layers are not only stable but also facilitate efficient ion transport, which is crucial for maintaining battery performance over its lifetime. researchgate.net

The formation of the Solid Electrolyte Interphase is a complex process involving the electrochemical reduction of electrolyte components on the anode surface during the first charge. youtube.com An ideal SEI layer allows Li⁺ transport but blocks electrons to prevent further electrolyte decomposition. youtube.comresearchgate.net

In the case of this compound, its effectiveness lies in its ability to be reduced at a higher potential than the conventional carbonate solvents in the electrolyte. rsc.orgresearchgate.net This preferential reduction ensures that the SEI is primarily composed of the decomposition products of PSPN. The proposed mechanism involves the reduction of both the sulfonyl (S=O) and nitrile (–C≡N) functional groups. rsc.orgresearchgate.net

X-ray photoelectron spectroscopy (XPS) analysis of the graphite anode surface after cycling with the PSPN additive reveals the presence of sulfur-containing compounds such as lithium sulfite (B76179) (Li₂SO₃) and lithium sulfide (B99878) (Li₂S), as well as nitrogen-containing species. researchgate.net The presence of these inorganic components is believed to create a more robust and stable SEI layer that effectively protects the anode from the electrolyte. researchgate.net This stable film formation inhibits the continuous decomposition of the electrolyte, thereby reducing irreversible capacity loss and improving the cycling efficiency of the battery. rsc.orgresearchgate.net

Mechanisms of Solid Electrolyte Interphase (SEI) Formation

Polymer and Material Development

Beyond its role as a mobile electrolyte additive, the chemical structure of this compound lends itself to applications in the synthesis of novel polymers and advanced materials for energy storage.

The presence of both a nitrile group and a sulfonyl group makes this compound a valuable intermediate for polymerization reactions. acs.org The nitrile group can undergo various chemical transformations, including polymerization, to form polymer backbones with unique properties. The sulfonyl group can also be incorporated into polymer structures, enhancing their thermal stability and electrochemical properties.

There is a growing interest in developing solid-state electrolytes and polymer binders with enhanced ionic conductivity and stability. The functional groups in this compound make it a candidate for incorporation into such materials. For instance, polymers synthesized from or containing PSPN moieties could potentially be used as solid polymer electrolytes, where the polar nitrile and sulfonyl groups could facilitate lithium-ion transport. Furthermore, its incorporation into binder materials for electrodes could improve the adhesion and ionic conductivity at the electrode-electrolyte interface. While research in this specific area is still nascent, the fundamental properties of PSPN suggest a promising avenue for the development of next-generation energy storage materials.

Role in Surface Modification and Interface Engineering

This compound (PSPN) has emerged as a significant compound in the field of materials science, particularly for its role in surface modification and interface engineering. Its unique molecular structure, featuring both a phenylsulphonyl group and a nitrile functional group, allows it to interact with and modify the surfaces of various materials. This is especially evident in the context of energy storage devices, where the performance and longevity of components are critically dependent on the nature of the interfaces between electrodes and the electrolyte.

The primary application of PSPN in this domain is as a bifunctional electrolyte additive in lithium-ion batteries. rsc.org Its function is to participate in the formation of a stable and protective film on the surface of both the anode and the cathode, a structure known as the solid electrolyte interphase (SEI). rsc.orgrsc.orgresearchgate.net The formation of a robust SEI layer is crucial for preventing the degradation of the electrolyte and the electrode materials, especially during high-voltage operation. rsc.orgresearchgate.net

The nitrile (-C≡N) and the sulfur-oxygen double bonds (S=O) in the PSPN molecule are key to its surface modification capabilities. rsc.orgresearchgate.net These functional groups enable the compound to be preferentially oxidized and reduced at the electrode surfaces during the charging and discharging cycles of a battery. rsc.orgresearchgate.net This preferential electrochemical reaction leads to the in-situ formation of a protective layer that is a product of PSPN's decomposition. This layer effectively shields the electrode surfaces from direct contact with the bulk electrolyte, thereby suppressing detrimental side reactions. rsc.org

Research has demonstrated that the SEI film generated from PSPN-containing electrolytes significantly enhances the electrochemical stability and performance of lithium-ion batteries. For instance, studies involving LiCoO₂ cathodes have shown a dramatic improvement in capacity retention and cycling stability when PSPN is introduced into the electrolyte. rsc.orgresearchgate.net This is attributed to the formation of a stable cathode electrolyte interphase (CEI) that mitigates the oxidative decomposition of the electrolyte at high potentials. researchgate.net

The impact of this compound on the performance of lithium-ion batteries is detailed in the following tables, which summarize key research findings.

Table 1: Performance Enhancement of Li/LiCoO₂ Batteries with PSPN Additive

| Performance Metric | Without PSPN Additive | With PSPN Additive |

| Capacity Retention after 200 Cycles | 10.12% rsc.org | 79.19% rsc.org |

| Discharge Capacity after 200 Cycles | Nearly 0 mA h g⁻¹ rsc.org | 124.04 mA h g⁻¹ rsc.org |

Table 2: Performance Enhancement of Li/Graphite Batteries with PSPN Additive

| Performance Metric | Without PSPN Additive | With PSPN Additive |

| Capacity Retention after 200 Cycles | 74.81% rsc.org | 92.58% rsc.org |

Analyses such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) have confirmed the formation of these protective films on both the anode and cathode surfaces in the presence of PSPN. rsc.orgresearchgate.net These investigations reveal a smoother and more uniform surface morphology on electrodes cycled with the PSPN additive, indicative of a stable and effective SEI layer. The presence of nitrogen and sulfur species in the surface film, as detected by XPS, provides direct evidence of the incorporation of PSPN decomposition products into the SEI. rsc.org

In essence, this compound acts as a crucial interface engineering agent by modifying the electrode-electrolyte interface in lithium-ion batteries. This leads to the creation of a more stable and ionically conductive surface layer, which is fundamental to achieving longer cycle life and improved performance, particularly under high-voltage conditions. rsc.orgresearchgate.net

Computational Chemistry and Spectroscopic Characterization

Theoretical Studies and DFT Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govstrath.ac.uk It is a powerful tool for predicting molecular properties and behavior.

The stability of a chemical compound, particularly in an electrochemical context, can be conceptually linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the orbital from which an electron is most easily removed (oxidation), while the LUMO is the orbital to which an electron is most easily added (reduction). mdpi.com

A large energy gap between the HOMO and LUMO levels generally signifies high kinetic stability and low chemical reactivity. researchgate.net This is because it takes more energy to excite an electron from the HOMO to the LUMO, making the molecule more resistant to electronic transitions and subsequent chemical reactions. mdpi.comresearchgate.net For applications like electrolytes in batteries, a wide HOMO-LUMO gap is desirable as it suggests a larger electrochemical stability window, meaning the compound is less likely to be oxidized at the cathode or reduced at the anode. mdpi.comresearchgate.net

However, it is important to note that while the HOMO-LUMO gap is a useful indicator, it is a simplification. True electrochemical stability is a more complex thermodynamic property that also depends on the interactions between all components of a system, such as the solvent and salt anions. rsc.orgnih.gov

| HOMO-LUMO Energy Gap | Implication for Electrochemical Stability | Chemical Reactivity |

|---|---|---|

| Large | Higher Stability | Lower Reactivity |

| Small | Lower Stability | Higher Reactivity |

This table illustrates the general correlation between the HOMO-LUMO energy gap and the resulting molecular stability and reactivity.

DFT calculations are instrumental in predicting the likely pathways a reaction will follow and in providing detailed mechanistic insights. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required to overcome them.

For 3-(Phenylsulphonyl)propiononitrile, DFT could be used to model various transformations. For instance, it could predict the energetics of nucleophilic addition to the nitrile group or substitution reactions at the sulfonyl center. By comparing the activation energies for different potential pathways, the most favorable mechanism can be determined. This predictive capability is crucial for understanding the compound's reactivity and for designing synthetic routes or predicting its degradation products.

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis using DFT involves calculating the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. The key rotatable bonds in this molecule are within the propiononitrile chain (C-C bonds) and the bond connecting the phenyl ring to the sulfur atom.

By systematically rotating these bonds and calculating the corresponding energy, an energy landscape can be constructed. The minima on this landscape correspond to stable conformers, while the peaks represent the energy barriers to rotation. Identifying the lowest-energy conformer is essential as it represents the most populated and thermodynamically stable structure of the molecule under given conditions.

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification Data)

Spectroscopic methods provide experimental data that complements computational studies, confirming the presence of specific functional groups and offering a unique signature for the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. upi.edu It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. upi.edu The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule. upi.edu

For this compound, FT-IR analysis would reveal characteristic absorption bands confirming its key structural features. The presence of a nitrile group (C≡N) is typically indicated by a sharp, medium-intensity absorption band in the triple bond region of the spectrum. The sulfonyl group (O=S=O) gives rise to two strong stretching vibrations. Additionally, absorptions corresponding to the aromatic phenyl ring and the aliphatic methylene (B1212753) groups would be present. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2200 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | In-ring Stretching | 1600 - 1450 |

| Aliphatic (C-H) | Stretching | 2960 - 2850 |

This table summarizes the expected FT-IR absorption bands for the primary functional groups within this compound, based on established correlation charts. libretexts.orglibretexts.org

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FT-IR. mdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com When the light interacts with a molecule, it can gain or lose energy, resulting in a shift in the frequency of the scattered light. This Raman shift provides information about the vibrational modes of the molecule. scitechdaily.com

While FT-IR is particularly effective for polar functional groups like carbonyls and hydroxyls, Raman spectroscopy is highly sensitive to non-polar and symmetric bonds. mdpi.com For this compound, Raman spectroscopy would provide a distinct "vibrational fingerprint," offering strong signals for the aromatic ring vibrations and the sulfur-containing group. nih.govresearchgate.net The nitrile stretch is also typically Raman active. The combination of both FT-IR and Raman spectra provides a more complete and robust characterization of the molecule's vibrational structure. mdpi.com The spectral region between 300–1900 cm⁻¹ is often considered the fingerprint region, which is useful for identification purposes. spectroscopyonline.com

NMR Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propiononitrile chain. The phenyl group protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. These protons would likely present as a complex multiplet. The two methylene groups of the propiononitrile moiety are diastereotopic and would therefore be expected to show distinct signals, likely as triplets, due to coupling with each other.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show signals for the carbon atoms of the phenyl ring, the two methylene carbons of the propiononitrile chain, and the nitrile carbon. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon attached to the sulfonyl group and the nitrile carbon would be significantly deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet |

| Phenyl-H (meta, para) | 7.5 - 7.7 | Multiplet |

| -SO₂-CH₂- | 3.4 - 3.6 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | 138 - 140 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 129 - 131 |

| Phenyl C (para) | 133 - 135 |

| -SO₂-C H₂- | 50 - 55 |

| -C H₂-CN | 15 - 20 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For this compound (C₉H₉NO₂S), the molecular weight is 195.24 g/mol . rsc.org

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are influenced by the relative stability of the resulting carbocations and neutral fragments.

For this compound, key fragmentation patterns would likely involve the cleavage of the C-S and C-C bonds. The benzenesulfonyl group (C₆H₅SO₂) is a common fragment with an m/z of 141. Another prominent fragmentation could involve the loss of the propiononitrile side chain. The presence of the sulfur and oxygen atoms can also lead to characteristic rearrangement reactions. Analysis of the isotopic pattern of the molecular ion peak would confirm the presence of a sulfur atom.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 195 | [C₉H₉NO₂S]⁺ (Molecular Ion) |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Derivatives and Analogues of 3 Phenylsulphonyl Propiononitrile

Synthesis of Modified 3-(Phenylsulphonyl)propiononitrile Structures

The generation of new chemical entities based on the this compound scaffold involves targeted chemical reactions to alter specific parts of the molecule.

The aromatic phenyl ring is a common target for modification to fine-tune the electronic and steric properties of the molecule. This is typically achieved by starting with substituted benzenesulfonyl chlorides or through electrophilic aromatic substitution reactions. A variety of derivatives with substituents on the phenyl ring are commercially available, indicating well-established synthetic routes. chemicalbook.com These routes often involve the reaction of a substituted sodium benzenesulfinate (B1229208) with acrylonitrile (B1666552).

Examples of such derivatives include those with electron-donating or electron-withdrawing groups, as well as halogen substitutions. chemicalbook.com The synthesis of various 3-(arylsulfonyl) compounds is a well-documented area of organic chemistry, providing a robust platform for creating a wide array of phenyl-substituted analogues. nih.govresearchgate.net

Table 1: Examples of Phenyl-Substituted this compound Derivatives

| Derivative Name | Substituent on Phenyl Ring | CAS Number |

| 3-(Toluene-4-sulfonyl)-propionitrile | 4-Methyl | 31835-07-5 |

| 3-[(4-Chlorophenyl)sulfonyl]propanenitrile | 4-Chloro | 31835-06-4 |

| 3-[(4-Bromophenyl)sulfonyl]propanenitrile | 4-Bromo | 90635-64-8 |

| 3-[(4-Fluorophenyl)sulfonyl]propanenitrile | 4-Fluoro | 90635-63-7 |

| 3-(4-(Trifluoromethyl)phenylsulfonyl)propanenitrile | 4-Trifluoromethyl | 90635-66-0 |

| 3-(4-Amino-benzenesulfonyl)-propionitrile | 4-Amino | 63131-31-7 |

Data sourced from ChemicalBook chemicalbook.com

The three-carbon nitrile chain is amenable to a variety of chemical transformations. The active methylene (B1212753) group adjacent to the sulfonyl group in the related precursor, phenylsulfonylacetonitrile, allows for condensation reactions. A notable example is the Knoevenagel condensation with salicylaldehyde (B1680747), which proceeds via the nitrile precursor to form 3-phenylsulfonyl coumarins, effectively replacing the linear propiononitrile chain with a heterocyclic coumarin (B35378) system. derpharmachemica.com

Furthermore, the propiononitrile chain itself can be modified. The nitrile group can be hydrolyzed under aqueous acidic conditions to yield the corresponding carboxylic acid, 3-(Phenylsulfonyl)propionic acid. chemicalbook.com The carbon backbone can also be elaborated into more complex cyclic structures, such as tetrahydropyrans, through intramolecular reactions of related β-sulfonyl styrene (B11656) intermediates. nih.gov

Analogues of this compound can be synthesized by altering the core functional groups. For instance, the phenyl group can be replaced with an alkyl group, as seen in the synthesis of ethylsulfonyl acetonitrile (B52724), which is prepared by oxidizing ethylthioacetonitrile with hydrogen peroxide. google.com

The sulfonyl group can be incorporated into a larger functional group, such as a sulfonylurea, through various synthetic methods. researchgate.net Alternatively, the entire sulfonyl group (-SO2-) can be replaced by a different linking atom or group. An example is the synthesis of 3-aryloxy-acrylonitriles, where an ether linkage (-O-) takes the place of the sulfonyl group. rsc.org The chain length itself is also a point of variation; phenylsulfonylacetonitrile, a key precursor in some syntheses, is an analogue with a shorter two-carbon chain. derpharmachemica.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies aim to connect the chemical structure of these derivatives to their performance in specific applications, such as their electrochemical behavior or their reactivity in chemical transformations.

In the context of lithium-ion batteries, sulfone-containing molecules are recognized as promising electrolyte additives. mdpi.com this compound (PSPN) has been identified as a bifunctional additive that improves battery performance at higher voltages. researchgate.netrsc.org It works by forming a stable solid electrolyte interphase (SEI) on both the cathode and anode surfaces. researchgate.netrsc.org The functionality is attributed to the presence of both the nitrile (-C≡N) and the sulfonyl (S=O) groups, which are involved in the formation of a protective film. researchgate.net

SAR studies on related sulfone-based electrolytes provide insights applicable to PSPN derivatives:

Alkyl vs. Aryl Groups: The structure of the substituent on the sulfone group influences compatibility with graphite (B72142) anodes. elsevierpure.com Fluorination of these substituent groups can enhance the stability of the SEI and improve ionic conductivity. elsevierpure.com

Core Structure: The intrinsic properties of the sulfone analogue are critical. Tetramethylene sulfone, for example, is noted for its high oxidation potential (5.6 V vs. Li+/Li) and high dielectric constant, which are beneficial for high-voltage applications. mdpi.com

Unsaturation: The introduction of double bonds, as seen in butadiene sulfone (BS), can also promote the formation of a stable and effective SEI film on electrode surfaces. mdpi.comnih.gov

These findings suggest that modifications to the phenyl ring of PSPN (e.g., fluorination) or the propiononitrile chain could systematically alter the electrochemical properties of the resulting derivative, potentially leading to improved performance as an electrolyte additive. The interplay between the sulfone, solvent, and salt is crucial for the formation of the desired passivation films. researchgate.net

Table 2: Electrochemical Properties of Selected Sulfone-Based Electrolyte Additives

| Additive | Key Structural Feature | Observed Effect | Reference |

| This compound (PSPN) | Phenyl, Sulfonyl, Nitrile | Forms protective SEI on both electrodes; improves high-voltage cycling. | researchgate.netrsc.org |

| Tetramethylene Sulfone (TMS) | Cyclic Sulfone | High oxidation potential (5.6 V); enhances electrolyte stability. | mdpi.com |

| Butadiene Sulfone (BS) | Unsaturation (C=C) | Accelerates stable SEI growth; improves stability. | mdpi.comnih.gov |

| Fluorinated Alkyl Sulfones | Fluoro-alkyl groups | Helps form stable SEI on anode; improves conductivity. | elsevierpure.com |

The reactivity of this compound derivatives is significantly influenced by their substituents, particularly in reactions like the Knoevenagel condensation. This reaction involves a C-C bond formation between a carbonyl compound and a molecule with an active methylene group, such as phenylsulfonylacetonitrile (a close analogue of PSPN). sciensage.info

Studies on the Knoevenagel condensation of phenylsulfonylacetonitrile with benzaldehyde (B42025) have shown that reaction outcomes are highly dependent on the catalyst and conditions. researchgate.net For example, using Mg,Al-mixed oxides as catalysts can lead to nearly complete conversion of the nitrile and 100% selectivity to the desired product under optimized temperature conditions. researchgate.net The use of specific catalysts like THAM (Tris(hydroxymethyl)aminomethane) has also been reported to give good yields for the synthesis of coumarin derivatives from phenylsulfonylacetonitrile. derpharmachemica.com

General principles of the Knoevenagel condensation indicate that the electronic nature of the substituents on the aromatic aldehyde reactant affects reaction rates and yields. researchgate.net By extension, it can be inferred that substituents on the phenyl ring of a 3-(arylsulfonyl)propiononitrile derivative would similarly impact its reactivity as an active methylene compound. Electron-withdrawing groups would be expected to increase the acidity of the adjacent C-H bonds, potentially increasing the reaction rate.

Computational Modeling of Derivative Properties

Computational modeling serves as a predictive tool to assess the potential of newly designed derivatives. By calculating various molecular descriptors, researchers can build models that correlate the structural features of these compounds with their expected properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a hypothetical QSAR study would involve the calculation of a wide array of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the phenyl ring or the propiononitrile chain would alter the electron density and could be correlated with changes in a target biological activity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area would be calculated for each derivative. The introduction of bulky substituents on the phenyl ring, for example, would significantly change these parameters and could influence how the molecule interacts with a biological target.

Hydrophobic Descriptors: These describe the lipophilicity of the compounds, which is crucial for their absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a key descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

A hypothetical QSAR model for a series of this compound derivatives might reveal that specific electronic and steric features are critical for a particular activity. For example, a model could indicate that electron-withdrawing groups on the phenyl ring at a specific position, combined with a certain molecular volume, lead to optimal activity.

Molecular Docking